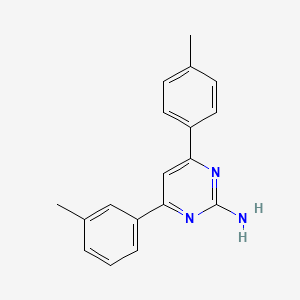

4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Description

4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring two methyl-substituted phenyl rings at positions 4 and 6 of the pyrimidine core. This compound is primarily utilized as a high-purity intermediate in active pharmaceutical ingredient (API) synthesis, as noted by MolCore . Its structural analogs often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, depending on substituent modifications.

Properties

IUPAC Name |

4-(3-methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-12-6-8-14(9-7-12)16-11-17(21-18(19)20-16)15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSXOKOZKYTFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under acidic or basic conditions. One common method involves the use of 3-methylbenzaldehyde and 4-methylbenzaldehyde as starting materials, which are reacted with guanidine hydrochloride in the presence of a base such as sodium methoxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Nitro or halogen-substituted pyrimidine derivatives.

Scientific Research Applications

4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of pyrimidin-2-amine derivatives are highly dependent on substituent effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Derivatives

Key Observations:

Electron-Donating vs. In contrast, chloro (Cl) and fluoro (F) substituents (e.g., in ) are electron-withdrawing, enhancing interactions with enzymes or receptors. The morpholino group in 4-(3-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (compound 27, ) introduces polarity, improving solubility and antibacterial activity against V. cholerae.

Steric and Hydrogen-Bonding Effects :

- Bulky substituents like indole (e.g., ) or imidazole (e.g., ) enable hydrogen bonding, critical for target engagement. The target compound lacks such groups, limiting its direct bioactivity.

- The trifluoromethyl (CF₃) group in European Patent EP 12345 derivatives enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies.

Biological Activity

4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two aromatic groups: 3-methylphenyl at the 4-position and 4-methylphenyl at the 6-position. This unique structure contributes to its biological properties.

The biological activity of 4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. It may function through:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, which disrupts their normal function. This mechanism is crucial for its potential antimicrobial and anticancer effects.

- Receptor Modulation : By interacting with specific receptors, the compound may alter signaling pathways that are involved in disease processes.

Antimicrobial Activity

Research indicates that 4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound could be developed as a lead candidate for new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The following table summarizes its effects on different cancer types:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 5.0 | Induction of apoptosis |

| MCF-7 (breast) | 7.5 | Cell cycle arrest |

| A549 (lung) | 6.0 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often depends on their structural features. Modifications to the aromatic substituents can significantly affect potency and selectivity:

- Electron-donating groups (e.g., methyl groups) enhance binding affinity to target enzymes.

- Electron-withdrawing groups can reduce activity by destabilizing the interaction with biological targets.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several pyrimidine derivatives, including 4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine. Results indicated a strong correlation between structural modifications and increased antibacterial activity, particularly against Gram-positive bacteria .

- Cancer Cell Line Testing : A comprehensive analysis involving multiple cancer cell lines revealed that this compound not only inhibited cell growth but also triggered apoptotic pathways, suggesting a dual mechanism involving both direct cytotoxicity and modulation of cell signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.